Product packaging for 5-Bromo-7-ethyl-3-methylindazole(Cat. No.:)

5-Bromo-7-ethyl-3-methylindazole

Cat. No.: B8595408
M. Wt: 239.11 g/mol
InChI Key: XKSAHZJOTZBSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-ethyl-3-methylindazole (CAS 773887-18-6) is a brominated indazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are a promising class of therapeutics for the treatment of migraine and neurogenic inflammation . Indazole-containing derivatives represent one of the most important heterocycles in drug molecules, bearing a variety of functional groups and displaying versatile biological activities . This compound, with its specific bromo, ethyl, and methyl substitutions, provides a versatile scaffold for further functionalization through cross-coupling reactions and other synthetic transformations. Researchers utilize this compound to explore structure-activity relationships in the development of novel therapeutic agents. Key Research Applications: • Intermediate for CGRP receptor antagonists targeting migraine therapy • Building block for novel heterocyclic compounds with potential biological activity • Scaffold for molecular docking studies and structure-activity relationship (SAR) analysis Chemical Properties: • CAS Number: 773887-18-6 • Molecular Formula: C10H11BrN2 • Molecular Weight: 239.12 g/mol • Predicted Boiling Point: 367.4±37.0 °C • Predicted Density: 1.490±0.06 g/cm³ • XLogP3: 3.4 This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant patent literature (US20040204397A1, US20070149503A1) for detailed synthetic methodologies and biological evaluation protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2 B8595408 5-Bromo-7-ethyl-3-methylindazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-7-ethyl-3-methyl-2H-indazole

InChI

InChI=1S/C10H11BrN2/c1-3-7-4-8(11)5-9-6(2)12-13-10(7)9/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

XKSAHZJOTZBSFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C(NN=C12)C)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Bromo 7 Ethyl 3 Methylindazole and Analogous Indazole Scaffolds

Established Synthetic Routes to Substituted Indazoles

The construction of the indazole ring system can be achieved through various synthetic transformations, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Intramolecular Cyclization and Condensation Reactions

Intramolecular cyclization and condensation reactions represent some of the most fundamental and widely used methods for synthesizing the indazole core. These reactions typically involve the formation of a key N-N bond and subsequent ring closure.

A classic approach involves the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA). researchgate.net Another common strategy is the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648). researchgate.netacs.org This method is particularly attractive for large-scale preparations as it often avoids the formation of unwanted side products. researchgate.net For instance, the condensation of 6-halo-2-fluorobenzaldehydes with hydrazine hydrate (B1144303) can produce the corresponding halo-indazoles, although the reaction may require optimization to minimize side reactions like the Wolf-Kishner reduction. acs.org

The Cadogan reductive cyclization offers a mild, one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates. acs.org This method involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization promoted by a phosphine (B1218219) reagent. acs.org Additionally, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide an efficient route to 2H-indazoles, where the copper catalyst is key to forming the C-N and N-N bonds. nih.gov

Arylhydrazones can undergo intramolecular Ullmann-type N-arylation, often catalyzed by copper(I) iodide with a diamine ligand, to yield 1-aryl-1H-indazoles. researchgate.net This reaction can be performed under microwave heating, significantly reducing reaction times. researchgate.net

Reaction Type Starting Materials Key Reagents/Conditions Product Type Reference(s)
Intramolecular CyclizationSubstituted acetophenone (B1666503)/benzophenone hydrazonesPolyphosphoric Acid (PPA)Substituted indazoles researchgate.net
Condensationo-Fluorobenzaldehydes/O-methyloximes and hydrazineHydrazine hydrateSubstituted indazoles researchgate.netacs.org
Cadogan Reductive Cyclizationo-Nitrobenzaldehydes and anilines/aliphatic aminesTri-n-butylphosphine2H-Indazoles acs.org
Three-Component Reaction2-Bromobenzaldehydes, primary amines, sodium azideCopper catalyst2H-Indazoles nih.gov
Ullmann-Type N-ArylationArylhydrazonesCuI/diamine ligand, microwave heating1-Aryl-1H-indazoles researchgate.net

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) in Indazole Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of the indazole scaffold. nih.govnih.gov These reactions allow for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents onto the indazole ring. nih.gov

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. nih.gov It typically involves the coupling of a halo-indazole (e.g., bromo- or iodo-indazole) with a boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology has been successfully applied to the C7-arylation of 4-substituted 1H-indazoles, demonstrating its utility in creating diverse molecular architectures. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired coupled products. nih.gov For instance, a study on the synthesis of indazole derivatives utilized PdCl2(dppf)·(DCM) as the catalyst with K2CO3 as the base in a 1,4-dioxane/water solvent system. nih.gov

The functionalization at the C3 position of the indazole ring is also achievable through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazoles with organoboronic acids. researchgate.net This approach is significant for producing valuable pharmaceutical precursors. researchgate.net

Coupling Partners Catalyst/Base Solvent Functionalization Position Reference(s)
Bromo-indazole carboxamide and boronic acidsPdCl2(dppf)·(DCM) / K2CO31,4-Dioxane/WaterC6 and C7 nih.gov
7-Bromo-4-sulfonamido-1H-indazoles and aryl boronic acidsPd(OAc)2 / PPh3 / K2CO3Dioxane/WaterC7 nih.gov
3-Iodo-1H-indazole and organoboronic acidsPalladium catalysts immobilized over ionic liquidsIonic LiquidsC3 researchgate.net

Nucleophilic Substitution Approaches for N-Functionalized Indazoles

The direct N-functionalization of the indazole ring through nucleophilic substitution is a common strategy to introduce various substituents at the nitrogen atoms. However, the regioselectivity of these reactions can be challenging, often leading to a mixture of N1 and N2 substituted products. beilstein-journals.orgbeilstein-journals.org

The alkylation of 1H-indazoles typically results in a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org For example, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride yields a mixture of the N1 and N2 products. beilstein-journals.org The choice of base and solvent can influence the regioselectivity, with polar solvents like DMF often favoring a mixture of isomers. beilstein-journals.org

To achieve regioselective N-alkylation, various strategies have been developed. For instance, using specific α-halo carbonyl electrophiles can lead to the thermodynamically favored N-1 substituted product through an equilibration process. beilstein-journals.org Similarly, N-acylation is suggested to proceed via the more stable N-1 regioisomer. beilstein-journals.org In some cases, chelation control with certain metal ions can direct the substitution to the N1 position. beilstein-journals.org

Nucleophilic substitution of hydrogen (SNH) presents an alternative approach for C-functionalization, as demonstrated by the regioselective reaction of N-alkyl-7-nitroindazoles with arylacetonitriles at the C-4 position. africaresearchconnects.com

Green Chemistry and Sustainable Synthesis of Indazole Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of indazole derivatives. benthamdirect.comacs.org Green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One notable example is the use of copper(I) oxide nanoparticles (Cu2O-NP) as a catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This reaction is performed in polyethylene (B3416737) glycol (PEG), a green solvent, and under ligand-free conditions. organic-chemistry.org Another approach utilizes copper oxide nanoparticles supported on activated carbon (CuO@C) for the synthesis of 2H-indazoles in PEG-400, also a green solvent. acs.orgnih.gov This heterogeneous catalyst can be recycled and reused, further enhancing the sustainability of the process. acs.org

The use of water as a solvent and the development of catalyst-free reactions are also key areas of green chemistry research in indazole synthesis. organic-chemistry.org

Specific Synthetic Pathways for 5-Bromo-7-ethyl-3-methylindazole and Related Bromo-Indazoles

While a direct synthetic route for this compound is not explicitly detailed in the provided search results, the synthesis of closely related bromo-indazoles provides a clear blueprint for its preparation. The synthesis would likely involve the construction of a substituted aniline (B41778) precursor followed by diazotization and cyclization, or functionalization of a pre-formed indazole ring.

Preparation of Precursors and Intermediates

The synthesis of substituted bromo-indazoles often begins with appropriately substituted anilines or benzonitriles. For example, the synthesis of 5-bromo-7-methyl-1H-indazole can be achieved from 2-alkyl-4-bromo-6-methylanilines. ucsf.edu These anilines are diazotized and then treated with a base to induce intramolecular cyclization. ucsf.edu

An alternative strategy for introducing substituents at the C7 position involves the Suzuki coupling of 2-bromo-6-methylaniline (B1334028) with vinylboronic acids, followed by hydrogenation of the resulting double bond to yield a 2-alkyl-6-methylaniline. ucsf.edu This intermediate can then be converted to the corresponding bromoindazole. ucsf.edu

For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the antiviral drug Lenacapavir, a practical route starts from 2,6-dichlorobenzonitrile. chemrxiv.org This involves a regioselective bromination followed by heterocycle formation with hydrazine. chemrxiv.org

The synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a versatile intermediate, can be achieved through several methods, including the Jacobson indazole synthesis from o-acetamidophenylacetate, hydrolysis of 5-bromo-3-cyanoindazole, or direct carboxylation of 5-bromoindazole. guidechem.com

A scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported starting from a trisubstituted benzene (B151609) derivative. thieme-connect.com The key steps involve an ortho-directed lithiation, formylation, condensation with methyl hydrazine to form a hydrazone, and finally an intramolecular Ullmann reaction to form the indazole ring. thieme-connect.com

Target Intermediate Starting Material Key Synthetic Steps Reference(s)
5-Bromo-7-methyl-1H-indazole2-Alkyl-4-bromo-6-methylanilineDiazotization, Intramolecular cyclization ucsf.edu
7-Bromo-4-chloro-1H-indazol-3-amine2,6-DichlorobenzonitrileRegioselective bromination, Heterocycle formation with hydrazine chemrxiv.org
5-Bromo-1H-indazole-3-carboxylic acid5-Bromo-N-acetylphenylhydrazineReaction with chloral (B1216628) hydrate and hydroxylamine (B1172632) hydrochloride, Beckmann rearrangement, Cyclization, Hydrolysis guidechem.com
5-Bromo-4-fluoro-1-methyl-1H-indazoleTrisubstituted benzene derivativeOrtho-directed lithiation, Formylation, Hydrazone formation, Intramolecular Ullmann reaction thieme-connect.com
5-Bromo-1-methylindazole2-Fluoro-5-bromobenzaldehyde and formylhydrazineCondensation, Ring closure, Reduction google.com

Based on these established methodologies, a plausible synthetic route to This compound would likely start from a precursor such as 4-bromo-2-ethyl-6-methylaniline . This aniline could be synthesized via methods analogous to those described for other 2-alkyl-6-methylanilines. ucsf.edu Following the synthesis of the aniline precursor, a diazotization reaction followed by intramolecular cyclization would yield the desired 5-bromo-7-ethyl-1H-indazole. The final methyl group at the C3 position could potentially be introduced at a later stage through functionalization of the indazole ring, although incorporating it from the start via a substituted acetophenone precursor is also a viable strategy.

An in-depth examination of the synthetic approaches for producing this compound and related indazole structures reveals a landscape of nuanced chemical strategies. The successful synthesis of these scaffolds hinges on precise control over the placement of substituents, a concept known as regioselectivity, as well as the optimization of reaction yields and the potential for large-scale production.

2 Regioselective Synthesis Strategies for Substituted Indazoles

The synthesis of substituted indazoles, such as this compound, requires careful control to ensure substituents are placed at the desired positions on the heterocyclic ring. The indazole core has two nitrogen atoms, and directing alkylation or acylation to a specific nitrogen (N-1 or N-2) is a significant challenge. nih.gov The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, a factor that can be exploited in synthesis. nih.gov

Strategies to achieve regioselectivity can be broadly categorized into two approaches: incorporating the N-substituent before the indazole ring is formed, or functionalizing the pre-formed indazole ring in a selective manner. nih.gov For instance, the use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can produce N-1 substituted indazoles in good to excellent yields. nih.gov

Post-cyclization functionalization often involves direct alkylation. The choice of base and solvent system is critical in directing the outcome. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. nih.gov Conversely, substituents on the indazole ring itself can strongly influence the site of substitution. For example, indazoles with a nitro (NO₂) or carboxylate (CO₂Me) group at the C-7 position have been shown to yield excellent N-2 regioselectivity. nih.gov

Alternative methods have been developed to favor the formation of 2H-indazoles. A one-pot synthesis involving the condensation of ortho-nitrobenzaldehydes with amines, followed by a Cadogan reductive cyclization, produces 2H-indazoles under mild conditions. organic-chemistry.org Another approach utilizes Ga/Al- or Al-mediated direct alkylation reactions with allyl or benzyl (B1604629) bromides to achieve high yields of 2H-indazoles. rsc.orgresearchgate.net Protecting groups can also be employed to direct regioselectivity; the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N-2 position, allowing for selective lithiation and functionalization at the C-3 position. researchgate.net

The following table summarizes various regioselective synthesis strategies for substituted indazoles based on findings from the literature.

Target Regioisomer Method Key Reagents/Conditions Substrate Scope Observed Selectivity Reference
N-1 Alkylindazoles Direct AlkylationSodium Hydride (NaH), Tetrahydrofuran (THF), Alkyl BromideC-3 substituted indazoles (e.g., 3-carboxymethyl, 3-tert-butyl)>99% N-1 selectivity nih.gov
N-1 Alkylindazoles Reductive Acetylation-DeacetoxylationTwo-step process from N-1 acylindazoleGeneralRegioselective access on a kilogram scale nih.gov
N-2 Alkylindazoles Direct AlkylationSodium Hydride (NaH), Tetrahydrofuran (THF)C-7 substituted indazoles (e.g., C-7 NO₂, C-7 CO₂Me)≥96% N-2 selectivity nih.gov
2H-Indazoles One-Pot Condensation-Cyclizationo-nitrobenzaldehydes, amines, tri-n-butylphosphine, i-PrOH, 80°CElectronically diverse aldehydes and aminesModerate to excellent yields organic-chemistry.org
2H-Indazoles Direct AlkylationGa/Al or Al, allyl/benzyl bromides, α-bromocarbonylsIndazolesHigh yielding, regioselective rsc.orgresearchgate.net
C-3 Functionalized Indazoles Lithiation of Protected IndazoleN-2 SEM protection, C-3 lithiation, electrophilesIndazolesEfficiently directs regioselective C-3 lithiation researchgate.net

3 Yield Optimization and Scalability Considerations

Optimizing reaction yields and ensuring a synthetic route is scalable are paramount for the practical application of any chemical synthesis, particularly in pharmaceutical development. For indazole synthesis, this involves fine-tuning reaction conditions and, in some cases, adopting advanced manufacturing technologies.

For scalability, safety and process robustness are as critical as yield. The development of an intramolecular Ullmann-type reaction for a fluorinated indazole synthesis faced challenges with poor reactivity and thermal hazards. acs.org Through high-throughput screening and statistical modeling, safe and optimal conditions were identified that produced high-purity material in excellent yields at the lab scale. acs.org

Flow chemistry represents an emerging technology that offers significant advantages for the synthesis of indazoles, including enhanced safety, improved reproducibility, and greater scalability. acs.org This technology enables the rapid, on-demand synthesis of multi-gram quantities of pharmaceutically relevant indazole fragments, including 3-amino and 3-hydroxy analogues, via a safe and scalable route. acs.org Similarly, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a scalable route to functionalized 1H-indazoles with good functional-group compatibility and moderate to high yields. researchgate.net

The following table details key considerations and findings related to yield optimization and scalability for the synthesis of substituted indazoles.

Focus Area Approach/Technology Key Findings Scale Reference
N-1 Alkylation Data-Driven Process DevelopmentHighly selective (no N-2 isomer detected), thermodynamic control, single purification.100 g nih.govrsc.orgresearchgate.net
1-Aryl-1H-Indazoles One-Pot Domino ProcessYields of 73-96% from acetophenone derivatives; some substrates require stepwise addition.Lab Scale nih.gov
General Indazole Synthesis Flow ChemistryIncreased safety, improved reproducibility, enables rapid multi-gram synthesis on demand.Multi-gram acs.org
Fluorinated Indazoles Ullmann-Type ReactionHTE and statistical modeling used to find safe, optimal conditions for a hazardous reaction.Lab Scale acs.org
1H-Indazoles Rh(III)-Catalyzed C-H ActivationGood functional-group compatibility, moderate to high yields, proven scalability.Gram-scale researchgate.net

Mechanistic Investigations of Indazole Ring Formation and Functionalization

Fundamental Mechanisms of Indazole Annulation

The formation of the indazole ring, or indazole annulation, can be achieved through various synthetic routes, each with its own mechanistic nuances. One common strategy involves the intramolecular cyclization of suitably substituted aromatic precursors. For instance, the diazotization of o-toluidine (B26562) derivatives followed by ring closure involving the methyl group is a known method for creating the 1H-indazole structure. chemicalbook.com Another approach is the [3+2] annulation reaction, where a 1,3-dipole equivalent reacts with a dipolarophile to construct the five-membered pyrazole (B372694) ring fused to the benzene (B151609) ring. chemicalbook.com

Metal-catalyzed processes have also emerged as powerful tools for indazole synthesis. For example, the reaction of azoxy compounds with diazoesters or alkynes, mediated by rhodium(III) catalysts, can lead to the formation of 2H-indazoles through a tandem C-H alkylation and intramolecular decarboxylative cyclization. nih.gov Similarly, palladium-catalyzed intramolecular C-N bond formation from ortho-alkyne azoarenes provides another route to the indazole core. nih.gov The mechanism of these metal-catalyzed reactions often involves the formation of a metallacycle intermediate, followed by steps such as migratory insertion, reductive elimination, or aromatization to yield the final indazole product. nih.govacs.orgnih.govmdpi.com

Proton Transfer and Tautomerization Mechanisms in Indazole Systems

Indazoles exhibit annular tautomerism, existing as two primary forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable form. beilstein-journals.orgnih.gov This tautomeric equilibrium is a dynamic process involving proton transfer, which can be influenced by the solvent, temperature, and the electronic nature of substituents on the indazole ring. nih.govwiley-vch.de

The mechanism of proton transfer can occur through several pathways. In the absence of a mediating solvent, a direct intramolecular proton transfer would involve a high-energy, strained four-membered transition state, making it an unlikely pathway. ias.ac.in More commonly, the proton transfer is facilitated by solvent molecules or other proton-donating or -accepting species in the reaction mixture. In aqueous solutions, for example, water molecules can act as a bridge, accepting a proton from one nitrogen atom and donating a proton to the other in a concerted or stepwise fashion. ias.ac.in This solvent-assisted mechanism significantly lowers the activation energy for tautomerization. ias.ac.in

The rate of proton transfer is typically very fast, leading to a dynamic equilibrium between the tautomers. wiley-vch.de The position of this equilibrium can have a profound impact on the reactivity of the indazole, particularly in reactions involving the nitrogen atoms, such as N-alkylation.

Reaction Mechanism Studies of N-Alkylation and Site-Selective Functionalization

The presence of two nucleophilic nitrogen atoms in the indazole ring presents a challenge for regioselective N-alkylation. The outcome of N-alkylation reactions, yielding either the N1- or N2-alkylated product, is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. beilstein-journals.org

N1-Selective Alkylation: Under thermodynamically controlled conditions, the more stable N1-substituted product is often favored. nih.gov The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) typically promotes N1-alkylation. beilstein-journals.orgresearchgate.net The mechanism involves the deprotonation of the indazole to form the indazolide anion, which exists in a resonance-stabilized form with negative charge distributed between N1 and N2. In this system, the reaction with an electrophile proceeds to give the thermodynamically more stable N1-alkylated indazole. nih.gov

The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the regioselectivity of N-alkylation. For example, bulky substituents at the C3 position can influence the N1/N2 ratio. wuxibiology.com

Radical and Metal-Catalyzed Mechanistic Pathways in Indazole Chemistry

In addition to the ionic mechanisms discussed above, radical and metal-catalyzed pathways play a significant role in the functionalization of indazoles.

Radical Pathways: Visible-light-induced reactions have been developed for the C3-functionalization of 2H-indazoles. For instance, the C3-alkoxylation of 2H-indazoles with alcohols can be achieved using a photosensitizer and an oxidant under a nitrogen atmosphere. rsc.org The mechanism is believed to involve the generation of an indazole radical cation, which then reacts with the alcohol. Iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is proposed to proceed through a radical chain mechanism, involving hydrogen abstraction from the benzylic position. nih.gov

Metal-Catalyzed Pathways: Transition metals, particularly rhodium, cobalt, and palladium, are extensively used to catalyze C-H activation and annulation reactions for the synthesis and functionalization of indazoles. acs.orgnih.govmdpi.comnih.govresearchgate.net A common mechanistic theme in these reactions is the formation of a metallacyclic intermediate. acs.orgnih.govmdpi.com For example, in the cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, the proposed mechanism involves the coordination of the azobenzene (B91143) to the cobalt center, followed by C-H activation to form a cobaltacycle. acs.orgnih.gov Subsequent coordination and migratory insertion of the aldehyde, followed by protonation and cyclative capture, leads to the final indazole product. acs.orgnih.gov The reversibility of the C-H bond addition to the aldehyde has been demonstrated through mechanistic experiments. nih.gov

Silver catalysts have been employed in the synthesis of 1H-indazole motifs via intermolecular oxidative C-H amination, which is thought to proceed through an outer-sphere electron transfer mechanism. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex reaction mechanisms in indazole chemistry. nih.govwuxibiology.comnih.govchemrxiv.org These theoretical studies provide valuable insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.

In the context of N-alkylation, DFT calculations have been instrumental in explaining the high N2-selectivity observed in the reaction of indazoles with alkyl 2,2,2-trichloroacetimidates. wuxibiology.com By calculating the relative energies of the 1H- and 2H-tautomers and the activation barriers for both N1 and N2 alkylation, researchers were able to demonstrate that the pathway leading to the N2-product is energetically more favorable. wuxibiology.com

Computational studies have also been used to rationalize the stereoselectivity in copper-mediated hydroxylation reactions and to investigate the mechanism of proton transfer in tautomeric systems. ias.ac.innih.gov For the iodine-mediated synthesis of 2H-indazoles, DFT calculations supported a radical chain mechanism. nih.gov The ability to model reaction intermediates and transition states provides a powerful means to understand and predict the outcomes of chemical reactions involving the indazole scaffold.

Advanced Characterization Techniques for Indazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous structural assignment of 5-Bromo-7-ethyl-3-methylindazole. Both ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the ethyl group at the 7-position would be expected to produce a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their integration values corresponding to three and two protons, respectively. The methyl group at the 3-position would appear as a singlet. The aromatic protons on the indazole ring would exhibit distinct chemical shifts and coupling patterns, allowing for their precise assignment. The absence of a proton at the 5-position and 7-position (due to substitution) would be evident.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (N-H)~11-13Broad Singlet-
H (Aromatic)~7.0-8.0Multiplet-
CH₂ (Ethyl)~2.8-3.2Quartet~7.5
CH₃ (Methyl at C3)~2.4-2.6Singlet-
CH₃ (Ethyl)~1.2-1.5Triplet~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Carbon Predicted Chemical Shift (ppm)
C3~140-145
C3a~120-125
C4~125-130
C5~110-115
C6~115-120
C7~140-145
C7a~135-140
CH₂ (Ethyl)~20-25
CH₃ (Methyl at C3)~10-15
CH₃ (Ethyl)~10-15

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₀H₁₀BrN₃.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by two mass units.

Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pattern would be expected to show the loss of the ethyl group, the methyl group, and potentially the bromine atom, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, a prominent fragment could correspond to the loss of the ethyl group (M-29), providing evidence for its presence.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M(⁷⁹Br)]⁺C₁₀H₁₀⁷⁹BrN₃251.0058
[M(⁸¹Br)]⁺C₁₀H₁₀⁸¹BrN₃253.0037

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include the N-H stretching vibration of the indazole ring, which would typically appear as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the indazole ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. Finally, the C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Indazole)Stretching3100-3500 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2970
C=N, C=C (Indazole Ring)Stretching1450-1650
C-BrStretching< 800

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Supramolecular Interactions

For a crystalline sample of this compound, single-crystal X-ray diffraction analysis provides the ultimate confirmation of its molecular structure in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles.

Computational and Theoretical Studies of Indazole Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the electronic properties of molecules. nih.govnih.gov These methods are used to determine ground-state geometries, electronic structures, and vibrational frequencies of indazole derivatives. nih.gov DFT methods, particularly B3LYP, are popular for their balance of computational cost and accuracy in studying molecules of pharmaceutical interest. nih.govnih.gov Such calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are essential for understanding its stability and chemical behavior. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in quantum chemistry for predicting molecular reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govyoutube.com This parameter is valuable for understanding the electron-donating and accepting capabilities of a molecule. nih.gov For instance, molecules with high HOMO energy levels are better electron donors, making them susceptible to electrophilic attack, whereas molecules with low LUMO energy levels are better electron acceptors, prone to nucleophilic attack. nih.govyoutube.com In studies of various heterocyclic compounds, including indazole derivatives, the HOMO-LUMO gap is frequently calculated to assess their chemical reactivity and electronic properties. nih.govnih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps for Heterocyclic Compounds This table presents representative data for related compounds to illustrate the concept of HOMO-LUMO energy gap analysis.

Compound ClassExample CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benzimidazole (B57391) FungicideBenomyl--5.039 nih.gov
Imidazole Derivative6-methyl-2-(4-metoxyphenylimidazole)[1,2α]pyridine-7.199-2.98510.184 researchgate.net
Pyrazolo[3,4-d]pyrimidineN-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide--Small gap indicates reactivity nih.gov

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of a hydrogen atom on the pyrazole (B372694) ring nitrogen. nih.gov The tautomeric form of an indazole can significantly influence its synthesis, reactivity, and biological properties. nih.gov Computational methods, particularly DFT, are employed to investigate the thermodynamics of tautomeric equilibria. physchemres.orgresearchgate.net These calculations can determine the relative stabilities of the different tautomers by comparing their internal energies. nih.gov For the parent indazole system, thermodynamic calculations have indicated that the 1H-indazole is the more predominant and stable form compared to the 2H-indazole. nih.gov The presence of solvents can also be modeled using approaches like the Polarized Continuum Model (PCM) to understand how the environment affects tautomeric preference. physchemres.orgresearchgate.netscispace.com

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its chemical reactivity. nih.govlibretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). libretexts.orgresearchgate.net

Different colors on the MEP map represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are typically associated with high electron density (e.g., lone pairs on electronegative atoms like oxygen or nitrogen). These are the most likely sites for electrophilic attack. nih.gov

Blue: Represents regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are electron-deficient and are susceptible to nucleophilic attack. nih.gov

Green: Denotes areas of neutral or zero potential. nih.gov

For heterocyclic systems like indazoles, MEP analysis can identify the most reactive parts of the molecule, guiding the understanding of intermolecular interactions and reaction mechanisms. nih.gov For example, in benzimidazole derivatives, negative potential regions are often localized over electronegative atoms, while positive regions are found over the benzimidazole ring itself. nih.gov

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are indispensable in modern drug discovery for studying how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme. These methods help in predicting the binding affinity and orientation of the ligand within the target's active site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug design, docking is used to predict how a small molecule ligand, like an indazole derivative, binds to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a function that estimates the binding energy. nih.gov

Studies on indazole derivatives have used molecular docking to investigate their potential as inhibitors for various protein targets. For example, docking studies have been performed to assess the binding of indazoles to targets like Hypoxia-Inducible Factor-1α (HIF-1α), a protein implicated in cancer. nih.gov The results of docking analysis provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site, which are crucial for its inhibitory activity. nih.gov

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is used to assess the stability of the complex predicted by docking and to explore the conformational dynamics of both the ligand and the protein. researchgate.netnih.gov

Pharmacophore Modeling for Rational Indazole Design

Pharmacophore modeling is another powerful computational approach used in drug discovery. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For indazole systems, pharmacophore models have been instrumental in the rational design of new derivatives with improved potency and selectivity.

Pharmacophore models for indazole-based inhibitors typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These features are mapped in 3D space, providing a template for the design of new molecules that fit the pharmacophore and are therefore likely to be active.

For example, a pharmacophore model was developed for a series of indazole derivatives acting as HIF-1α inhibitors. This model identified a five-point pharmacophore hypothesis that can be used to design potent new inhibitors. nih.gov Similarly, a pharmacophore model for asymmetrical hexahydro-2H-indazole analogs as estrogen receptor alpha (ERα) inhibitors consisted of one hydrophobic, one hydrogen bond acceptor, and aromatic interaction features. ui.ac.idresearchgate.net

The development of an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases further illustrates the utility of this approach. nih.gov By starting with a small fragment and using computational modeling to guide its optimization, a library of indazole-containing compounds with significant inhibitory activity was developed. nih.gov

Key features of representative pharmacophore models for indazole derivatives are summarized in the table below.

TargetKey Pharmacophore FeaturesApplicationReference
HIF-1αFive-point hypothesis (A1D2R3R4R5_4)Design of potent HIF-1α inhibitors nih.gov
Estrogen Receptor α (ERα)1 Hydrophobic, 1 H-bond acceptor, Aromatic interactionsVirtual screening for novel ERα inhibitors ui.ac.idresearchgate.net
FGFR KinasesIndazole core as a key scaffoldDesign of selective FGFR inhibitors nih.gov
IDO11H-indazole motif, interactions with heme and hydrophobic pocketsIdentification of novel IDO1 inhibitors nih.gov

A: Acceptor, D: Donor, R: Aromatic Ring

For a molecule like 5-Bromo-7-ethyl-3-methylindazole, the indazole core itself would serve as a key pharmacophoric element, with the nitrogen atoms potentially acting as hydrogen bond acceptors. The bromo, ethyl, and methyl substituents would contribute to the hydrophobic and steric profile of the molecule, influencing its fit within the binding site of a target protein. Pharmacophore models developed for related indazole systems can be used to screen virtual libraries for compounds with similar features to this compound, or to guide the design of new derivatives with enhanced biological activity.

Chemical Probe Development and Specialized Applications of Indazole Derivatives

Design and Synthesis of Indazole-Based Chemical Probes for Molecular Recognition Studies

The design and synthesis of chemical probes are pivotal for elucidating biological processes. Indazole derivatives, due to their ability to mimic the hinge-binding motif of ATP in kinases, are attractive scaffolds for designing probes for molecular recognition studies, particularly for protein kinases. acs.orggoogle.com The synthesis of functionalized indazoles allows for the introduction of reporter groups or reactive moieties to study target engagement and cellular localization.

Although direct studies on "5-Bromo-7-ethyl-3-methylindazole" as a chemical probe are not extensively documented in publicly available literature, the synthesis of structurally related compounds provides a blueprint for its potential development. For instance, the synthesis of various substituted indazoles often involves the cyclization of appropriately substituted hydrazones or through transition metal-catalyzed C-H activation and annulation reactions. nih.govnih.gov A general approach to synthesizing a probe based on the "this compound" scaffold would involve the initial construction of the core indazole ring, followed by the introduction of a linker or reporter group.

The bromine atom at the 5-position and the methyl group at the 3-position offer strategic points for chemical modification. The bromine can be utilized for cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce aryl, heteroaryl, or alkynyl groups that can serve as recognition elements or points of attachment for fluorescent dyes or affinity tags. The methyl group at the C3 position is also amenable to functionalization, although it is generally less reactive than the N1 or N2 positions for alkylation. acs.orgmit.edu

A hypothetical synthetic route to a "this compound"-based chemical probe could start from a substituted o-toluidine (B26562) derivative. Nitration followed by reduction would provide the corresponding aniline (B41778), which could then be diazotized and cyclized to form the indazole core. Subsequent bromination and alkylation steps would yield the target scaffold. Functionalization at the N1 position with a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry or a carboxylic acid for amide coupling) would complete the synthesis of a versatile chemical probe for molecular recognition studies.

Development of Paramagnetic Indazole Probes for Spectroscopic Interrogation

Paramagnetic chemical probes are invaluable tools in structural biology, enabling the study of macromolecular structure and dynamics using techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgnih.govresearchgate.net These probes introduce an unpaired electron spin into a biological system, which perturbs the magnetic environment of nearby nuclei, providing distance and orientation information. nih.gov

While there is no specific literature detailing the development of paramagnetic probes directly from "this compound," the general principles of paramagnetic probe design can be applied to this scaffold. The synthesis of a paramagnetic indazole probe would involve covalently attaching a stable radical, such as a nitroxide (e.g., TEMPO) or a metal chelating ligand capable of binding a paramagnetic metal ion (e.g., Gd(III), Mn(II), or Cu(II)), to the indazole core. acs.orgresearchgate.net

The functional handles on the "this compound" scaffold, namely the bromo and methyl groups, could be leveraged for this purpose. For example, the bromine atom could be converted to an amino group via a Buchwald-Hartwig amination, which could then be coupled to a nitroxide-containing carboxylic acid. Alternatively, a metal-chelating moiety like DOTA or DTPA could be introduced at this position. Spectroscopic analysis, including EPR and NMR, would be essential to characterize the resulting paramagnetic probe and its interaction with target biomolecules. nih.gov The random orientation of nanodiamonds containing nitrogen-vacancy centers is a challenge in their application as EPR sensors, but methods like generalized zero-field EPR are being developed to overcome this. nih.gov

Indazole Scaffolds in Targeted Molecular Interventions and Chemical Tool Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This has led to the development of numerous indazole-based compounds for targeted molecular interventions, particularly as protein kinase inhibitors in cancer therapy. nih.govnih.gov Several approved drugs, such as Axitinib and Pazopanib, feature an indazole core. nih.govnih.gov

The design of indazole-based inhibitors often involves modifying the substituents on the indazole ring to achieve high affinity and selectivity for the target kinase. nih.gov Although "this compound" itself is not a known inhibitor, its scaffold could be elaborated to create potent and selective chemical tools for studying specific kinases. For instance, the 3-position can be functionalized with various groups to interact with the hinge region of the kinase ATP-binding site, while the 5- and 7-positions can be modified to occupy the hydrophobic pocket and solvent-exposed regions, respectively. nih.gov

The development of chemical tools from this scaffold would involve iterative cycles of design, synthesis, and biological evaluation. Molecular docking studies can be employed to predict the binding mode of designed compounds and guide the selection of substituents. nih.govresearchgate.net For example, a library of analogs could be synthesized by varying the substituent at the 3-position (e.g., different aryl or heteroaryl groups) and evaluating their inhibitory activity against a panel of kinases. This approach would allow for the identification of potent and selective chemical tools for interrogating the function of specific kinases in cellular signaling pathways.

Table 1: Examples of Commercially Available Indazole Derivatives with Structural Similarity

Compound NameCAS NumberMolecular FormulaUse
Ethyl 5-bromo-7-methyl-1H-indazole-3-carboxylateNot AvailableC11H11BrN2O2Research Chemical
Ethyl 7-bromo-5-methyl-1H-indazole-3-carboxylateNot AvailableC11H11BrN2O2Research Chemical
5-Bromo-7-azaindole183208-35-7C7H5BrN2Drug Intermediate

Structure Activity Relationship Sar Studies in Indazole Chemistry

Elucidation of Structural Features Influencing Chemical Behavior and Interactions

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is the foundational element governing its chemical personality. nih.govchemicalbook.com This core structure presents several key features that dictate its interactions and reactivity.

The Bicyclic Aromatic System : The fusion of the electron-rich pyrazole ring with the benzene ring creates a unique electronic environment. This system is a key pharmacophore in many biologically active compounds, allowing it to participate in hydrophobic interactions and π-π stacking with biological targets. nih.gov

Nitrogen Atoms : The two nitrogen atoms in the pyrazole moiety are fundamental to the indazole's character. They can act as hydrogen bond donors (in the N-H form) and acceptors, which is critical for binding to enzymes and receptors. nih.gov The presence and position of these nitrogens also influence the molecule's basicity and its ability to coordinate with metal ions. chemicalbook.com

Tautomerism : Indazoles typically exist in two stable tautomeric forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.com The 1H-indazole tautomer is generally more thermodynamically stable. chemicalbook.com The specific tautomeric form present can significantly alter the molecule's shape, electronic distribution, and hydrogen bonding capabilities, thereby affecting its chemical reactivity and biological interactions. The regioselectivity of reactions like N-alkylation is heavily dependent on which nitrogen atom is involved, a process influenced by both the inherent stability of the tautomers and the reaction conditions. nih.gov

Research into various indazole derivatives has shown that the core structure is a versatile template. For instance, studies on 1,3-disubstituted indazoles have demonstrated that the indazole skeleton is crucial for certain biological activities, with the nature and position of substituents determining the potency and selectivity. nih.gov

Impact of Substituent Effects (e.g., Electronic, Steric) on Indazole Properties

Substituents on the indazole ring dramatically modulate its properties through electronic and steric effects. The type, number, and position of these groups fine-tune the molecule's reactivity, solubility, and interaction with biological targets. For a compound like 5-Bromo-7-ethyl-3-methylindazole, each substituent plays a distinct role.

Electronic Effects : These arise from a substituent's ability to donate or withdraw electron density from the aromatic system.

Electron-Withdrawing Groups (EWGs) : The bromine atom at the C5 position is a classic example. Halogens are moderately deactivating due to their inductive electron-withdrawing effect, while also being ortho-, para-directing in electrophilic substitutions due to resonance. In the context of the indazole ring, groups like nitro (NO₂) or carboxylates (CO₂Me) have been shown to significantly influence reaction selectivity. For example, a NO₂ group at the C7 position can confer excellent N-2 regioselectivity during alkylation reactions. nih.gov

Electron-Donating Groups (EDGs) : The methyl (at C3) and ethyl (at C7) groups are alkyl substituents that act as weak electron-donators through hyperconjugation and induction. These groups can increase the electron density of the ring system, potentially affecting its reactivity in electrophilic aromatic substitution reactions.

Steric Effects : This refers to the spatial bulk of a substituent, which can hinder the approach of reagents or influence the preferred conformation of the molecule.

The ethyl group at the C7 position, adjacent to the pyrazole nitrogen (N1), can create significant steric hindrance. This bulk can influence the regioselectivity of reactions involving the N1 position, potentially favoring reactions at the less hindered N2 position. nih.gov Studies on variously substituted indazoles confirm that bulky groups at certain positions can dramatically alter the outcome of reactions. nih.gov For example, only small groups are generally tolerated at the C5, C6, or C7 positions in certain classes of indazole-based antagonists. acs.org

The methyl group at the C3 position also contributes to the steric profile, influencing how the molecule fits into a binding pocket. In studies of 3-substituted 1H-indazoles, the group at this position was found to be crucial for inhibitory activities against certain enzymes. nih.gov

The interplay between these effects is complex. A substituent's electronic nature can be modulated by its steric environment, and vice versa. The following table summarizes the expected influence of substituents on the properties of an indazole core, based on general chemical principles and findings from related structures.

PositionSubstituentElectronic EffectSteric EffectPotential Impact on Reactivity & Interaction
C3Methyl (-CH₃)Weakly Electron-DonatingModerateCan influence binding pocket interactions and modulate ring reactivity. nih.gov
C5Bromo (-Br)Electron-Withdrawing (Inductive)ModerateAlters electron density of the benzene ring; can act as a site for further functionalization (e.g., cross-coupling reactions). nih.gov
C7Ethyl (-C₂H₅)Weakly Electron-DonatingSignificantCan sterically hinder reactions at the adjacent N1 position, influencing N-alkylation regioselectivity. nih.gov

Positional Isomerism and its Influence on Indazole Reactivity and Interactions

Positional isomerism, which includes both the arrangement of substituents on the ring and the N1/N2 tautomerism of the core, has a profound impact on the properties of indazole derivatives. researchgate.netrsc.org Even a minor shift in a substituent's location can lead to vastly different chemical and biological outcomes.

The position of a substituent determines its electronic and steric influence on different parts of the molecule. For instance, a nitro group's effect on reactivity differs significantly depending on whether it is at the C4, C5, C6, or C7 position. acs.org A study on nitro-substituted indazoles found that 4-nitro, 5-nitro, and 6-nitro indazoles all react with formaldehyde (B43269) to yield the N1-substituted product, whereas the 7-nitro-1H-indazole does not react under the same acidic conditions, highlighting the powerful influence of substituent placement. acs.org

Similarly, the position of a substituent can dictate the regiochemical outcome of reactions on the indazole core itself. Research on the N-alkylation of substituted indazoles showed that while many substitutions lead to a mixture of N1 and N2 products, placing an electron-withdrawing group at C7 can result in excellent N2 selectivity. nih.gov This demonstrates how positional isomerism directly controls reaction pathways.

The biological activity of indazole derivatives is also highly sensitive to the location of substituents. In the development of kinase inhibitors, it was found that aryl groups at the C3 and C6 positions of the indazole core were critical for inhibitory activity. nih.gov Shifting these groups to other positions would likely result in a significant loss of potency. A study on anticandidal agents based on a 3-phenyl-1H-indazole scaffold showed that the nature and position of substituents on an attached carboxamide moiety were critical for activity against different fungal strains. nih.gov

The table below illustrates how changing the position of a single substituent can affect the properties of an indazole derivative, based on findings from the literature.

Compound ClassSubstituent PositionObserved EffectReference
Nitro-indazolesC4, C5, C6React with formaldehyde to yield N1-substituted products. acs.org
Nitro-indazolesC7Does not react with formaldehyde under the same conditions; provides N2 selectivity in other reactions. nih.govacs.org
Indazole ArylsulfonamidesC4Methoxy or hydroxyl groups led to more potent antagonists. acs.org
Indazole ArylsulfonamidesC5, C7Only small substituents were tolerated for maintaining activity. acs.org
Indazole-based Kinase InhibitorsC3, C6Aryl groups at these positions were found to be crucial for inhibitory activity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-ethyl-3-methylindazole, and how can purity be ensured?

  • Methodological Answer: A multi-step synthesis is typically employed, starting with halogenation and alkylation of indazole precursors. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by ethylation via nucleophilic substitution or Pd-catalyzed cross-coupling . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Purity should be confirmed via HPLC (≥95%) and corroborated by 1H^1H-NMR to verify substituent positions and absence of byproducts .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements. This is critical for confirming bromine and ethyl group positions .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6_6). For example, the methyl group at position 3 typically appears as a singlet (~δ 2.7 ppm), while ethyl protons show splitting patterns due to coupling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model electronic effects and reaction pathways. For instance, bromine’s electron-withdrawing nature may activate adjacent positions for nucleophilic attack or cross-coupling (e.g., Suzuki-Miyaura). Compare calculated activation energies for competing pathways to prioritize experimental conditions .

Q. What strategies resolve contradictions in biological activity data (e.g., α-glucosidase inhibition vs. antioxidant effects)?

  • Methodological Answer:

  • Dose-response assays : Replicate enzymatic inhibition (α-glucosidase) and DPPH radical scavenging assays under standardized conditions (pH, temperature, controls) to rule out false positives .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace bromine with Cl or CH3_3) to isolate contributions to bioactivity. Use regression models to correlate electronic/steric parameters with activity trends .

Q. How can crystallographic data from SHELX be leveraged to analyze conformational stability?

  • Methodological Answer: Refine crystal structures using SHELXL to calculate thermal displacement parameters (Ueq_{eq}), which indicate atomic mobility. High Ueq_{eq} values for the ethyl group suggest rotational flexibility, impacting ligand-receptor binding in pharmacological studies. Pair with molecular dynamics simulations to model conformational changes in solution .

Q. What experimental designs are recommended for evaluating pharmacological potential against enzymatic targets?

  • Methodological Answer:

  • In vitro assays : Use recombinant enzymes (e.g., α-glucosidase) with spectrophotometric detection (405 nm for p-nitrophenol release). Include acarbose as a positive control and test compounds at 0.1–100 µM concentrations .
  • Docking studies : Perform AutoDock Vina simulations to predict binding modes. Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC50_{50} values to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.